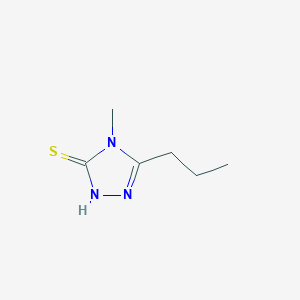

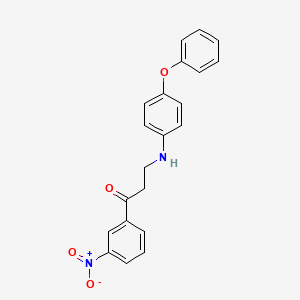

![molecular formula C14H14N4O2S B2673666 (5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2060918-17-2](/img/structure/B2673666.png)

(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a complex organic molecule. It is related to the class of compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This particular compound also contains a pyridine and a pyrrolidine ring, which are fused to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrimidine ring, a pyridine ring, and a pyrrolidine ring, all of which are fused together . The exact 3D structure and stereochemistry would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compoundThis compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrimidine and pyridine rings are aromatic and could participate in electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .

Applications De Recherche Scientifique

Supramolecular Assemblies

The compound (5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine, as part of the pyrimidine derivatives family, has implications in the formation of novel supramolecular assemblies. Pyrimidine derivatives have been shown to act as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This suggests potential applications in the field of crystal engineering and molecular architecture (Fonari et al., 2004).

Antiviral and Anticancer Agents

Derivatives of pyrimidine, similar to the compound , have been studied for their antiviral and anticancer properties. For instance, specific pyrimidine analogues have demonstrated selective inhibitory activities against the multiplication of viruses in cell culture and have shown potential as anticancer agents, especially in their ability to intercalate DNA and inhibit topoisomerase II, which is crucial in cancer therapy (Legraverend et al., 1985).

Supramolecular Chemistry and Molecular Docking

Pyrimidine derivatives are significant in supramolecular chemistry. They serve as key components in the design and synthesis of compounds with desirable molecular properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of such derivatives helps predict their potential as antimicrobial and anticancer agents, making them valuable in drug discovery and medicinal chemistry (Abd El-Sattar et al., 2021).

Heterocyclic Synthesis

In the realm of organic chemistry, specifically heterocyclic synthesis, pyrimidine derivatives play a crucial role. They are used in the synthesis of polysubstituted pyridines, which serve as precursors to various bicycles and polycycles. These findings underscore the versatility of pyrimidine derivatives in synthesizing complex organic molecules (Abu-Shanab et al., 2006).

Nucleic Acid Analogues

Pyrimidine derivatives, including compounds similar to this compound, have been studied as conformationally restricted analogues of histidine and modified purines. This indicates their potential use in studying and manipulating nucleic acid structures (Escolano et al., 2002).

Nonlinear Optical Properties

Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. Studies on structural parameters, electronic properties, and NLO characteristics of these compounds highlight their potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

12-pyridin-3-ylsulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-21(20,11-2-1-5-15-7-11)18-10-3-4-14(18)12-8-16-9-17-13(12)6-10/h1-2,5,7-10,14H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYSIAVMDOZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

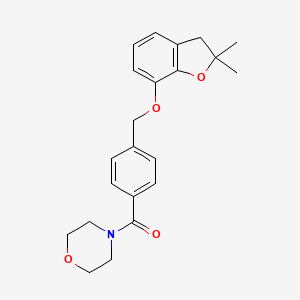

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

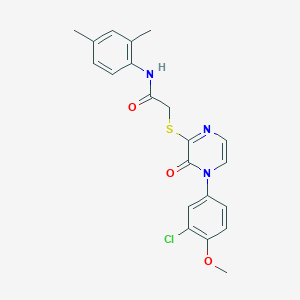

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

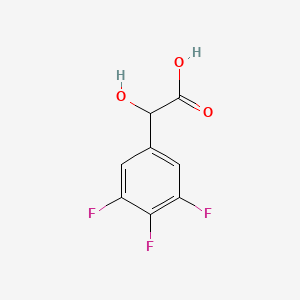

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)

![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)

![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)